

An In-depth Technical Guide to SC-46944 FITCdextran

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-46944, commercially known as FITC-dextran 4 kDa, is a fluorescently labeled polysaccharide widely utilized in biomedical research. It consists of dextran, a branched glucan, conjugated with fluorescein isothiocyanate (FITC), a fluorescent dye. This conjugate serves as a valuable tool, primarily as a fluorescent tracer, for investigating cellular and tissue permeability, transport phenomena, and microcirculation. Its utility spans a broad range of research areas, including drug delivery, vascular biology, and studies of epithelial and endothelial barrier function.

Dextran itself is a polymer of anhydroglucose, primarily composed of alpha-D-(1->6) linkages with some (1->3) branching. The conjugation of FITC to the hydroxyl groups of dextran imparts fluorescence, allowing for its detection and quantification in experimental systems. The 4 kDa molecular weight of **SC-46944** makes it particularly suitable for studying paracellular transport pathways.

Core Properties and Specifications

The fundamental characteristics of **SC-46944** FITC-dextran are summarized below, providing a clear overview of its physical and chemical properties.



Property	Value	Reference
Product Code	46944	[1][2]
Synonyms	FITC-Dextran, Fluorescein isothiocyanate–dextran	[1][2]
CAS Number	60842-46-8	[1][2]
Average Molecular Weight	4,000 Da	[1][2][3][4]
FITC:Glucose Ratio	1:250	[1][2][4]
Extent of Labeling	~0.004 mol FITC per mol of glucose	[4]
Appearance	Powder	
Solubility	50 mg/mL in H ₂ O (may be slightly hazy and orange)	[4]
Excitation Maximum	~490 nm	
Emission Maximum	~520 nm	
Storage Temperature	2-8°C	[4]

Applications in Research

SC-46944 FITC-dextran is a versatile tool with a primary application in permeability studies. Its use as a fluorescent tracer allows for the quantitative assessment of barrier integrity in various biological systems.

Key Applications Include:

- Epithelial and Endothelial Permeability Assays: Used to measure the permeability of cell monolayers, such as intestinal and blood-brain barrier models.[5][6][7]
- In Vivo Barrier Integrity: Administered in animal models to assess intestinal or vascular permeability.[8][9]



- Microcirculation and Perfusion Studies: Utilized to visualize and quantify blood flow and vascular leakage.[4]
- Cellular Uptake and Transport Studies: Can be used to investigate endocytic pathways and intracellular trafficking.
- Plant Biology: Employed to study cell wall porosity.[4]

A significant advantage of using FITC-dextran is that plasma proteins have been shown not to bind to it, ensuring that its movement accurately reflects the permeability of the barrier being studied.[4]

Experimental Protocols In Vitro Endothelial/Epithelial Permeability Assay

This protocol outlines a general procedure for assessing the permeability of a cell monolayer cultured on a permeable support.

Materials:

- SC-46944 FITC-dextran (e.g., Sigma-Aldrich Cat. No. 46944)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Permeable cell culture inserts (e.g., Transwell®)
- Multi-well plates
- Fluorescence plate reader

Procedure:

 Cell Seeding: Seed endothelial or epithelial cells onto the permeable inserts at a high density to ensure the formation of a confluent monolayer.



- Cell Culture: Culture the cells for a sufficient duration to allow for the formation of tight junctions and a stable barrier. This can be monitored by measuring transepithelial electrical resistance (TEER).
- Treatment (Optional): If investigating the effect of a compound on permeability, treat the cell monolayer with the compound of interest for the desired duration.
- FITC-dextran Application:
 - Prepare a working solution of FITC-dextran in cell culture medium (e.g., 1 mg/mL).
 - Carefully remove the medium from the apical (upper) chamber of the inserts and replace it with the FITC-dextran solution.
 - Add fresh medium to the basolateral (lower) chamber.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
- Sample Collection: After incubation, collect samples from the basolateral chamber.
- Fluorescence Measurement:
 - Transfer the collected samples to a black, opaque-bottom 96-well plate.
 - Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
- Data Analysis: The amount of FITC-dextran that has passed through the monolayer into the basolateral chamber is proportional to the permeability of the barrier. A standard curve can be generated to quantify the concentration of FITC-dextran.

In Vivo Intestinal Permeability Assay (Mouse Model)

This protocol describes a common method for assessing intestinal barrier function in mice.[8][9]

Materials:

SC-46944 FITC-dextran



- Sterile PBS
- Oral gavage needles
- Blood collection supplies (e.g., heparinized capillary tubes)
- Microcentrifuge tubes
- Fluorescence plate reader

Procedure:

- Fasting: Fast mice for 4-6 hours before the assay, with free access to water.[8][9]
- Baseline Blood Collection: Collect a baseline blood sample from each mouse (e.g., via tail vein).
- FITC-dextran Administration:
 - Prepare a solution of FITC-dextran in sterile PBS (e.g., 80 mg/mL).[8]
 - Administer the FITC-dextran solution to each mouse via oral gavage (e.g., 150 μL per mouse).[8]
- Incubation Period: Allow the FITC-dextran to circulate for a specific period, typically 4 hours. [8][9]
- Post-Gavage Blood Collection: After the incubation period, collect a final blood sample.
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Transfer the plasma to a new tube.
- Fluorescence Measurement:
 - Dilute the plasma samples in PBS.



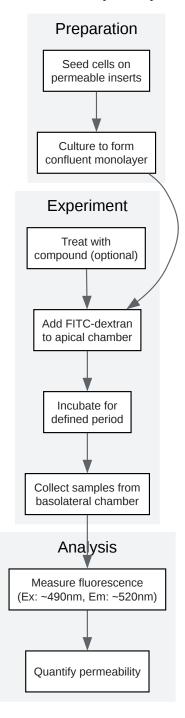
- Transfer the diluted samples to a black, opaque-bottom 96-well plate.
- Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.[8]
- Data Analysis: An increase in plasma fluorescence after gavage compared to the baseline indicates increased intestinal permeability. A standard curve of FITC-dextran in plasma can be used for quantification.

Visualizations

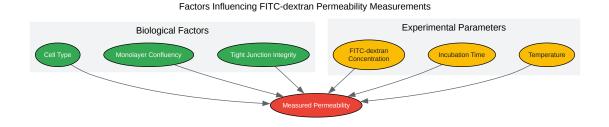
Experimental Workflow: In Vitro Permeability Assay



Workflow for In Vitro Permeability Assay using FITC-dextran







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